molecular formula C7H8N2O B056553 4-Pyridinecarboxamide, N-methyl- CAS No. 6843-37-4

4-Pyridinecarboxamide, N-methyl-

Cat. No. B056553
Key on ui cas rn: 6843-37-4
M. Wt: 136.15 g/mol
InChI Key: PLWAKFARFCNHJO-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

A mixture of 20 g (0.147 mol) of N-methylisonicotinamide, 100 ml of ethanol, and 1.2 g of platinum oxide was hydrogenated in a Parr shaker at 60° and 60 psi for 8 hr. The catalyst was filtered off, and the filtrate was concentrated in vacuo. The residue was crystallized from ether to give 20.5 g of crude product, mp 115°-121°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1>[Pt]=O.C(O)C>[CH3:1][NH:2][C:3](=[O:10])[CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CNC(C1=CC=NC=C1)=O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Parr shaker at 60°
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CNC(C1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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